molecular formula C15H10BrN3O4S B2515700 3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 330677-47-9

3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2515700
CAS No.: 330677-47-9
M. Wt: 408.23
InChI Key: OQQKYSRZEOQMKJ-UHFFFAOYSA-N
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Description

3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 330677-47-9) is a sophisticated benzothiazole-derived organic compound that serves as a valuable building block and intermediate in synthetic chemistry, particularly for pharmaceutical and agrochemical research . Its structural complexity, featuring a brominated benzamide moiety and a benzothiazole core with methoxy and nitro substituents, provides a well-defined reactivity profile suitable for controlled synthetic applications and further derivatization . This compound exhibits significant potential for the development of bioactive molecules. Benzothiazole scaffolds, in general, are recognized for a broad spectrum of biological activities, with recent research highlighting their role as anticancer agents effective against various human cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer . The presence of reactive functional groups, such as the bromo and nitro substituents, allows researchers to explore structure-activity relationships and synthesize more complex heterocyclic systems aimed at novel therapeutic targets . Furthermore, benzothiazole derivatives are being investigated for their utility in treating neurodegenerative disorders. Their structural motifs are key in the design of small molecules that target protein aggregates, such as tau and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases . The electron-rich benzothiazole core and modifiable framework of this compound make it a candidate for the development of agents that inhibit the formation of these pathological fibrils and oligomers . This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers can obtain this compound with a purity of 90% and above, available in quantities ranging from 1mg to 100mg .

Properties

IUPAC Name

3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O4S/c1-23-11-6-10(19(21)22)7-12-13(11)17-15(24-12)18-14(20)8-3-2-4-9(16)5-8/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQKYSRZEOQMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor, followed by nitration and methoxylation reactions. The benzothiazole ring is then introduced through a cyclization reaction involving sulfur and nitrogen sources .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .

Scientific Research Applications

3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Substituted Benzothiazole Derivatives

  • N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl amino)acetamide (BTC-j) Exhibits antibacterial activity against S. aureus (MIC: 12.5 µg/ml) and E. coli (MIC: 3.125 µg/ml) due to DNA gyrase inhibition. The methoxy group enhances solubility and hydrogen bonding .
  • N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl amino)acetamide (BTC-r) Nitro substitution at the 6-position improves electron-withdrawing effects, increasing antimicrobial potency compared to methoxy-substituted BTC-j .
  • 4-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Differs in bromine placement (4-bromo vs. 3-bromo).

Brominated Benzamide Analogues

  • 3-Bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide (7d)
    • Demonstrates apoptotic activity with 78% synthesis yield. The quinazoline scaffold shifts biological target specificity compared to benzothiazole derivatives .
  • 3-Bromo-N-(pyrimidin-2-yl)benzamide (Compound 14) Pyrimidinone-linked benzamide shows selectivity for Ca²⁺/calmodulin-stimulated adenylyl cyclase inhibition, highlighting heterocycle-dependent target variation .

Physicochemical and Pharmacokinetic Properties

  • Synthetic Yield: Coupling reactions for brominated benzamides typically achieve ~78% yields under optimized conditions, comparable to non-brominated derivatives .
  • Stability: Nitro groups may enhance metabolic stability compared to methoxy or pyridylamino substituents, which are prone to oxidative demethylation or hydrolysis .

Molecular Docking and Structure-Activity Relationships (SAR)

  • DNA Gyrase Interaction (Hypothesized): The benzothiazole ring may form π-π stacking with Tyr-122 of DNA gyrase, while the nitro group participates in hydrogen bonding with Asp-81. The 3-bromo substituent could occupy a hydrophobic pocket adjacent to Met-91 .
  • CYP51 Inhibition (Comparative): MMV001239’s pyridylmethyl group enables π-cation interactions with heme iron in CYP51, a mechanism absent in the target compound due to its nitro-methoxy-benzothiazole scaffold .

Biological Activity

3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole derivative class, which has garnered attention due to its potential biological activities. The unique structure of this compound, featuring a bromine atom, a methoxy group, and a nitro group, suggests various mechanisms of action that could be explored for therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Structural Overview

The compound can be characterized by its IUPAC name and chemical formula:

  • IUPAC Name : this compound
  • Chemical Formula : C15H10BrN3O4S

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the synthesis and evaluation of various benzothiazole compounds against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay to assess cell viability. Notably, compounds similar to this compound showed potent inhibition of cell proliferation and induced apoptosis in these cell lines .

Cell Line IC50 (µM) Mechanism of Action
A4311.5Induction of apoptosis
A5492.0Cell cycle arrest

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7). This effect was evaluated using enzyme-linked immunosorbent assay (ELISA), indicating that the compound may modulate inflammatory responses .

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-615075
TNF-α20090

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression by binding to their active sites.
  • Reactive Intermediates Formation : The nitro group can undergo bioreductive activation under hypoxic conditions, leading to reactive intermediates that can damage cellular components.
  • Signaling Pathway Modulation : Studies have shown that benzothiazole derivatives can affect key signaling pathways like AKT and ERK, which are crucial for cell survival and proliferation .

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives against various cancer cell lines. Among these, a compound structurally related to this compound was identified as having dual anti-cancer and anti-inflammatory activities. It effectively inhibited tumor growth in vivo models while simultaneously reducing inflammatory marker levels .

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include bromination at the 3-position, methoxylation at the 4-position, and nitration at the 6-position.
  • Critical Parameters :
  • Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution reactions .
  • Temperature : Nitration requires controlled temperatures (0–5°C) to avoid over-oxidation .
  • Catalysts : Lewis acids (e.g., H₂SO₄ for nitration) and bases (e.g., NaH for benzamide coupling) are critical .
  • Yield Optimization :
StepYield RangePurity (HPLC)
Bromination70–85%≥95%
Methoxylation60–75%≥90%
Nitration50–65%≥85%

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 436.98) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in nitro-group orientation and hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies often arise from assay variability or differential binding modes. Strategies include:
  • Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancer) .
  • Molecular Docking : Compare binding affinities to targets like kinases or DNA topoisomerases using software (e.g., AutoDock) .
  • Meta-Analysis : Pool data from studies using standardized protocols (e.g., MTT assay for cytotoxicity) .

Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Crystallization hurdles include poor solubility and polymorphism. Solutions:
  • Solvent Screening : Test binary mixtures (e.g., DCM:MeOH) to induce slow nucleation .
  • Hydrogen Bond Engineering : Modify crystallization conditions (pH, temperature) to stabilize π-π stacking and S···O interactions .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

Q. How does the electronic nature of substituents (e.g., nitro, methoxy) affect the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • Nitro Group : Electron-withdrawing effects increase electrophilicity at the benzothiazole 2-position, enhancing covalent binding to cysteine residues in enzymes .
  • Methoxy Group : Electron-donating effects improve solubility and modulate logP values, impacting membrane permeability (see table below) :
SubstituentHammett σ ValuelogP
-NO₂+0.782.1
-OCH₃-0.271.4
  • Biological Impact : Nitro groups correlate with antimicrobial activity, while methoxy groups enhance anticancer potency in SAR studies .

Data Contradiction Analysis

  • Case Study : Conflicting reports on DNA intercalation vs. enzyme inhibition.
    • Resolution :

Fluorescence Quenching Assays : Confirm intercalation by measuring changes in ethidium bromide emission .

Enzyme Kinetics : Use stopped-flow spectroscopy to quantify inhibition constants (Kᵢ) for topoisomerase II .

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